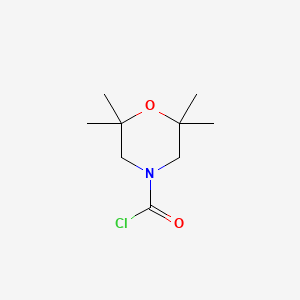
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO₂. It is a derivative of morpholine, characterized by the presence of four methyl groups and a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylmorpholine. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
- Reaction time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and heat transfer
- Use of automated systems to control reaction parameters
- Purification steps such as distillation or recrystallization to obtain high-purity product
化学反応の分析
Types of Reactions: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,6,6-Tetramethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,2,6,6-Tetramethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), temperature (room temperature to reflux)
Hydrolysis: Water, acidic or basic conditions, temperature (room temperature to 50°C)
Reduction: Lithium aluminum hydride, ether solvents, temperature (0-25°C)
Major Products:
Substitution: Amides, esters, thioesters
Hydrolysis: 2,2,6,6-Tetramethylmorpholine, hydrochloric acid
Reduction: 2,2,6,6-Tetramethylmorpholine
科学的研究の応用
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reactive intermediate in chemical syntheses.
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a ketone functional group instead of a carbonyl chloride.
Uniqueness: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is unique due to its specific reactivity and functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable derivatives with various nucleophiles makes it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
2,2,6,6-tetramethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3 |
InChIキー |
SFXDNIHXGVOZEK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC(O1)(C)C)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


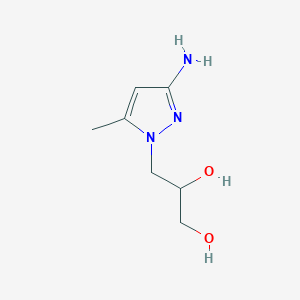
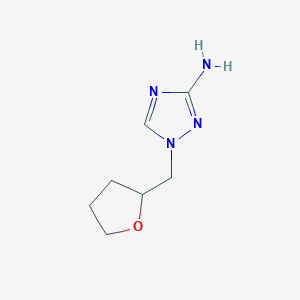
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)
![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

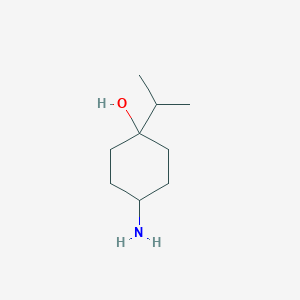
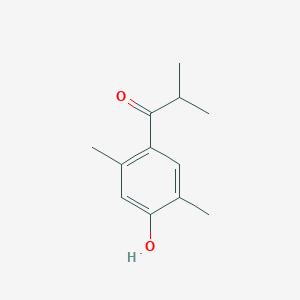
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)


